molecular formula C8H6N4O B2661642 3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2243515-37-7

3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B2661642
CAS No.: 2243515-37-7
M. Wt: 174.163
InChI Key: OTVDIYADSJRMLY-UHFFFAOYSA-N
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Description

3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile is a synthetically tailored organic compound designed for advanced chemical and pharmaceutical research. This multifunctional molecule is built around the imidazo[1,2-b]pyrazole scaffold, a heterocyclic framework recognized in medicinal chemistry for its potential biological activity. Scientific literature indicates that derivatives of imidazo[1,2-b]pyrazole have been investigated as key intermediates in the synthesis of complex molecules and have shown promise in various research areas, including the study of cytotoxic agents . The distinct electronic properties and hydrogen-bonding capacity of this scaffold contribute to its ability to interact with biological targets, making it a valuable template for drug discovery . The specific substitution pattern on this particular compound—featuring a formyl group at the 3-position and a carbonitrile group at the 7-position—makes it a versatile and reactive building block for further chemical exploration. These functional groups are ideal for a wide range of transformations, such as nucleophilic addition and cyclization reactions, facilitating its use in the construction of diverse compound libraries. Researchers can leverage this chemical for developing novel substances or as a probe for studying biochemical pathways. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c1-11-4-7(5-13)12-8(11)6(2-9)3-10-12/h3-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVDIYADSJRMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N2C1=C(C=N2)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243515-37-7
Record name 3-formyl-1-methyl-1H-pyrazolo[1,5-a]imidazole-7-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-b]pyrazole ring. The formyl and nitrile groups are then introduced through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and nitrile positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 3-Carboxy-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile.

    Reduction: 3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile in synthetic chemistry. For instance, it can be used to create Schiff bases that exhibit diverse biological activities .

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that derivatives of 3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile exhibit significant antimicrobial and anticancer properties. Studies have shown that certain synthesized derivatives demonstrate potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Bacillus cereus. For example, a specific derivative showed an inhibition zone of 25 ± 2.0 mm against Staphylococcus aureus .

Anti-inflammatory Potential
Recent studies have explored the anti-inflammatory properties of compounds derived from this imidazo-pyrazole structure. These compounds have been linked to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. Notably, two derivatives demonstrated high potency in COX-2 inhibition with IC values indicating their potential for therapeutic use in inflammatory diseases .

Medicinal Chemistry

Drug Development
The compound is being investigated for its potential therapeutic applications in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for developing novel drugs aimed at treating cancer and other diseases. The mechanism of action typically involves the inhibition of specific enzymes or receptors that are pivotal in disease progression .

Material Science

Development of New Materials
In addition to its biological applications, 3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile is also utilized in the development of new materials and catalysts. Its unique properties enable the synthesis of advanced materials with specific functionalities, which can be applied in various industrial processes .

Summary of Case Studies

Study Focus Findings
Mishra et al., 2020Antimicrobial ActivityDerivatives exhibited significant activity against Staphylococcus aureus with inhibition zones up to 25 mm .
Raghavendra et al., 2020Anti-inflammatory PropertiesCompounds showed high potency as COX-2 inhibitors with promising IC values .
Recent Synthesis ReviewSynthetic VersatilityHighlighted methods for synthesizing derivatives with improved yields and biological activities .

Mechanism of Action

The mechanism of action of 3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile involves its interaction with specific molecular targets. The formyl and nitrile groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Substituent Effects

The imidazo[1,2-b]pyrazole scaffold is highly modifiable, with substituents dictating physicochemical and biological properties. Key analogues include:

Substituents at Position 3
  • 3-(Phenylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (10b) :
    The phenylthio group introduces steric bulk and sulfur-based electronics, reducing polarity compared to the formyl derivative. This compound exhibits a lower melting point (149.7–150.9 °C) due to weaker intermolecular forces .
  • 3-Allyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (10a) :
    The allyl group enhances hydrophobicity and may facilitate radical or electrophilic addition reactions, contrasting with the formyl group’s nucleophilic reactivity .
Substituents at Position 1
  • 1-Methylimidazo[1,2-b]pyrazole-7-carbonitrile (ZINC13142972) :
    This derivative lacks the 3-formyl group but includes a sugar moiety (tetrahydrofuran-oligomer), improving water solubility and enabling interactions with bacterial targets like fructose-1,6-bisphosphatase II (glpX) .
Heterocyclic Variations
  • Pyrrolo[1,2-c]imidazole Derivatives (e.g., 14d): Compounds like 5-amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14d) exhibit extended π-conjugation due to fused rings, leading to higher melting points (259–260 °C) and distinct UV-Vis profiles compared to imidazopyrazoles .
2.2 Physicochemical Properties
Compound Name Melting Point (°C) IR (CN stretch, cm⁻¹) Key Functional Groups Reference
3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile Not reported ~2,200 (expected) Formyl, Cyano N/A
10b (3-phenylthio derivative) 149.7–150.9 2,209 Phenylthio, Cyano
14d (pyrroloimidazole) 259–260 2,220 Bromo, Cyano
ZINC13142972 (sugar-modified) Not reported Not reported Hydroxyl, Cyano
  • Solubility : The formyl group in the target compound increases polarity, likely enhancing aqueous solubility compared to allyl or phenylthio derivatives.
  • Reactivity : The formyl group enables Schiff base formation or nucleophilic additions, whereas sulfur/allyl substituents favor electrophilic or radical pathways .

Key Research Findings

  • Thermal Stability : Higher melting points in pyrroloimidazoles (e.g., 14d) suggest greater thermal stability than imidazopyrazoles, likely due to fused-ring rigidity .
  • Biological Potential: Sugar-modified derivatives (e.g., ZINC13142972) highlight the scaffold’s adaptability for targeting bacterial enzymes .

Biological Activity

3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound that has garnered attention in the scientific community due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential applications in medicine and industry.

Structural Characteristics

The compound features a unique structure that includes both formyl and nitrile functional groups. This structural complexity contributes to its reactivity and biological properties. The molecular formula is C8H6N4OC_8H_6N_4O with a molecular weight of 174.16 g/mol.

Research indicates that 3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile interacts with various biological macromolecules, including enzymes and receptors, which may underlie its biological activities. The presence of the imidazo[1,2-b]pyrazole core is significant for its stability and potential interactions with cellular targets.

Antimicrobial Activity

Studies have shown that compounds related to imidazo[1,2-b]pyrazole exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been tested against various bacterial strains, including E. coli and Staphylococcus aureus, demonstrating notable antibacterial activity. The compound's structure allows it to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anticancer Properties

The anticancer potential of 3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile has been explored through various in vitro assays. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, certain derivatives have been reported to exhibit IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Case Studies and Research Findings

Case Study 1: Antimicrobial Screening

In a study evaluating the antibacterial activity of synthesized pyrazole derivatives, 3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile was found to exhibit significant inhibition against Bacillus subtilis and Aspergillus niger. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, showing promising results compared to conventional antibiotics .

Case Study 2: Anticancer Activity

Another research focused on the antiproliferative effects of this compound against human cancer cell lines (e.g., MCF-7 and A549). The study utilized MTT assays to assess cell viability and found that treatment with 3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile led to a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Summary of Biological Activities

Activity Type Target Organisms/Cells Effect Reference
AntimicrobialE. coli, S. aureusSignificant inhibition
AntifungalAspergillus nigerSignificant inhibition
AnticancerMCF-7, A549Dose-dependent cytotoxicity

Future Directions

Future research should focus on elucidating the precise mechanisms by which 3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile exerts its biological effects. Additionally, exploring its structure-activity relationships (SAR) can help in designing more potent derivatives for therapeutic applications.

Q & A

What are the common synthetic routes for 3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile, and how do reaction conditions influence yield?

Basic Research Question
Synthesis typically involves condensation reactions between aldehydes and heterocyclic precursors. For example, a general method involves heating aldehydes with aminotriazoles and cyanoacetyl derivatives in polar aprotic solvents (e.g., DMF) at 120°C for 10–12 hours, followed by recrystallization from EtOH/DMF . Reaction optimization includes adjusting stoichiometry (e.g., 1:1:1 molar ratios of aldehyde, amine, and cyanoacetyl components) and monitoring progress via TLC. Yield improvements (e.g., 68%) are achieved by controlling temperature and using catalysts like triethylamine to accelerate cyclization .

How can computational methods predict biological targets for this compound, and what are the limitations of in-silico approaches?

Advanced Research Question
Molecular docking and pharmacophore modeling can identify potential targets, such as enzymes like fructose-1,6-bisphosphatase II (glpX) or iron transport proteins (FecCD-family). For instance, ZINC13142972, a structurally analogous imidazo[1,2-b]pyrazole derivative, showed affinity for glpX (NP_939302.1) using AutoDock Vina and scoring functions . Limitations include false positives due to conformational flexibility and the absence of solvent effects in simulations. Cross-validation with experimental assays (e.g., enzyme inhibition studies) is critical to confirm predictions .

What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as a solvent. For example, the =CH proton in imidazo[1,2-b]pyrazole derivatives appears at δ 7.94–8.01 ppm, while nitrile (CN) groups are confirmed by IR absorption at ~2220 cm⁻¹ .
  • Mass spectrometry : Confirm molecular weight via HRMS (e.g., m/z 386 [M⁺] for C₂₀H₁₀N₄O₃S) .
    Contradictions arise from solvent impurities or tautomerism. Resolution involves repeating measurements in deuterated solvents, spiking with authentic samples, or using 2D NMR (e.g., HSQC) to resolve overlapping signals .

What strategies enable selective functionalization at the 3-formyl position of the imidazo[1,2-b]pyrazole core?

Advanced Research Question
Electrophilic substitution or cross-coupling reactions are employed. For example, 3-allyl derivatives can be synthesized via nucleophilic addition using allyl halides under basic conditions . Protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) are critical to prevent side reactions at the pyrazole nitrogen. Post-functionalization via Suzuki-Miyaura coupling or thiomethylation (e.g., using S-methyl benzenesulfonothioate) enables diversification . Reaction monitoring via HPLC ensures selectivity .

How does solvent choice impact purification of imidazo[1,2-b]pyrazole derivatives?

Basic Research Question
High-polarity solvents (e.g., DMF, EtOH) are preferred for recrystallization due to the compound’s low solubility in non-polar media. Column chromatography with silica gel and gradient elution (e.g., cyclohexane/EtOAc from 0% to 25% EtOAc) effectively separates byproducts. For example, Celite-assisted dry loading improves recovery (88% yield) of azido derivatives .

How can researchers address conflicting data in reaction mechanism proposals for formylation steps?

Advanced Research Question
Mechanistic contradictions (e.g., radical vs. ionic pathways) are resolved using isotopic labeling (¹³C-formaldehyde) or trapping experiments (e.g., TEMPO for radical intermediates). Kinetic studies (variable-temperature NMR) and DFT calculations (Gaussian09) model transition states to validate hypotheses. For example, formylation via Vilsmeier-Haack reagent (POCl₃/DMF) proceeds through an electrophilic aromatic substitution mechanism, supported by ¹³C labeling at the formyl carbon .

What experimental parameters optimize the cyclocondensation of aldehyde precursors with aminotriazoles?

Basic Research Question
Optimal parameters include:

  • Temperature : 120°C for 10 hours ensures complete cyclization without decomposition .
  • Catalyst : Triethylamine (0.5 mmol) enhances nucleophilicity of the amine group .
  • Solvent : DMF stabilizes intermediates via hydrogen bonding. Lower yields (57%) occur in less polar solvents due to poor solubility .

How can multi-step syntheses integrate imidazo[1,2-b]pyrazole-7-carbonitrile into complex heterocyclic systems?

Advanced Research Question
Sequential functionalization and ring-annulation are key. For example:

Introduce SEM-protected groups at N1 to block undesired reactivity .

Perform cross-coupling (e.g., Sonogashira) at C3 to install alkynyl groups.

Cyclize with anthranilic acid under basic conditions to form fused quinazoline systems (e.g., 6,11-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile, 57% yield) .
Reaction design requires balancing steric and electronic effects to prevent side reactions.

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